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Compound of Interest

Compound Name: 3-(Methoxy-d3)-1-propanol

CAS No.: 86013-00-5

Cat. No.: B564871 Get Quote

Executive Summary
3-(Methoxy-d3)-1-propanol (CAS: 86013-00-5) is a stable isotope-labeled (SIL) primary

alcohol featuring a perdeuterated methoxy group (

). While chemically identical to its non-deuterated parent (3-methoxy-1-propanol) in terms of
reactivity, its mass shift (+3 Da) and increased bond stability (C-D vs. C-H) make it an
indispensable tool in pharmaceutical research.

Its primary utility lies in three domains:

Bioanalytical Internal Standard: Precise quantification of 3-methoxy-1-propanol residues (a

potential genotoxic impurity or solvent metabolite) in drug substances.

Deuterated API Synthesis: It serves as the critical building block for Rabeprazole-d3, a

deuterated Proton Pump Inhibitor (PPI) used as an internal standard in pharmacokinetic (PK)

assays.

Metabolic Probing: Investigating O-demethylation pathways via the Kinetic Isotope Effect

(KIE), where the stronger C-D bonds retard metabolic cleavage by cytochrome P450

enzymes.
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Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]

Property Specification

Chemical Name 3-(Methoxy-d3)-1-propanol

CAS Number 86013-00-5

Molecular Formula

Molecular Weight 93.14 g/mol (vs. 90.12 g/mol for unlabeled)

Isotopic Purity
Typically

D

Solubility Miscible in water, methanol, dichloromethane

Key Functional Groups
Primary Alcohol (-OH), Deuterated Ether (

)

Core Application: Synthesis of Deuterated
Rabeprazole (Rabeprazole-d3)
The most high-value application of 3-(Methoxy-d3)-1-propanol is its use as a starting material

for synthesizing Rabeprazole-d3. Rabeprazole is a widely prescribed PPI, and its accurate

quantification in human plasma requires a stable isotope-labeled internal standard that co-

elutes with the drug but is mass-differentiated.

Mechanistic Insight
The synthesis of Rabeprazole involves introducing a 3-methoxypropoxy side chain onto a

pyridine ring.[1][2] By substituting the standard reagent with 3-(Methoxy-d3)-1-propanol, the

deuterium label is site-specifically incorporated into the final drug molecule. This label is

metabolically stable (unless O-dealkylation occurs) and provides a +3 Da mass shift, ideal for

LC-MS/MS analysis.

Synthetic Workflow
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The process typically follows a nucleophilic substitution pathway:

Activation: 3-(Methoxy-d3)-1-propanol is deprotonated by a strong base (e.g., NaH) to form

the alkoxide.

Etherification: The alkoxide attacks an electrophilic pyridine derivative (e.g., 4-chloro-2,3-

dimethylpyridine-N-oxide).

Coupling: The resulting intermediate is coupled with 2-mercaptobenzimidazole to form the

sulfide, which is then oxidized to the sulfoxide (Rabeprazole-d3).
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Figure 1: Synthetic pathway for incorporating 3-(Methoxy-d3)-1-propanol into Rabeprazole-

d3.[3][4]

Core Application: Bioanalytical Internal Standard
(IDMS)
In pharmaceutical manufacturing, 3-methoxy-1-propanol may be present as a process impurity

or a degradation product. Regulatory guidelines (ICH Q3C/Q3A) require strict monitoring of

such residues.

Isotope Dilution Mass Spectrometry (IDMS)
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Using 3-(Methoxy-d3)-1-propanol as an Internal Standard (IS) corrects for variability in

extraction efficiency and matrix effects (ion suppression/enhancement). Because the

physicochemical properties of the d3-analog are virtually identical to the analyte, they behave

identically during sample preparation and chromatography but are distinguished by the mass

spectrometer.

Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify trace 3-methoxy-1-propanol in a drug substance.

1. Stock Solution Preparation:

Analyte Stock: Dissolve authentic 3-methoxy-1-propanol in Methanol (1 mg/mL).

IS Stock: Dissolve 3-(Methoxy-d3)-1-propanol in Methanol (1 mg/mL).

2. Sample Preparation:

Weigh 10 mg of drug substance.

Add 50 µL of IS Stock (Spike).

Dissolve in 950 µL of extraction solvent (e.g., Water/MeOH 50:50).

Vortex for 2 min; Centrifuge at 10,000 rpm for 5 min.

3. LC-MS/MS Parameters (ESI+): Since 3-methoxy-1-propanol is a small, polar molecule,

Atmospheric Pressure Chemical Ionization (APCI) or ESI with derivatization is often preferred.

However, direct ESI+ can be used if ammonium adducts are monitored.
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Parameter Analyte (d0) Internal Standard (d3)

Precursor Ion 91.1 m/z 94.1 m/z

Product Ion (Loss of

)
73.1 m/z 76.1 m/z

Product Ion (Methoxy

Cleavage)

45.0 m/z (

)

48.0 m/z (

)

Cone Voltage 20 V 20 V

Collision Energy 10-15 eV 10-15 eV

Note: The transition to m/z 45/48 is highly specific as it represents the methoxy-methyl

fragment, confirming the presence of the deuterium label.

Mass Transitions

Unknown Sample
(Contains d0-Analyte)

Homogenization &
Extraction

Spike IS:
3-(Methoxy-d3)-1-propanol

LC Separation
(Co-elution of d0/d3)

MS/MS Detection
(MRM Mode)

Ratio Calculation:
Area(d0) / Area(d3) d0: 91.1 -> 45.0 d3: 94.1 -> 48.0
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Click to download full resolution via product page

Figure 2: Isotope Dilution Mass Spectrometry workflow using 3-(Methoxy-d3)-1-propanol.

Metabolic Stability & Kinetic Isotope Effects (KIE)
In drug discovery, the methoxy group is a common "soft spot" for metabolism. Cytochrome

P450 enzymes (particularly CYP2D6 and CYP2C19) often catalyze O-demethylation,

converting a methoxy group (

) to a hydroxyl group (

) and formaldehyde.

The Deuterium Advantage
Replacing hydrogens with deuterium at the site of metabolism (

vs

) increases the bond dissociation energy (BDE).

Primary KIE: If C-H bond breakage is the rate-determining step, the reaction rate (

) can decrease significantly (typically 2-7 fold).

Application: Researchers use 3-(Methoxy-d3)-1-propanol derivatives to determine if O-

demethylation is the rate-limiting step in the clearance of a methoxy-containing drug

candidate. If the deuterated analog has a significantly longer half-life, it suggests that O-

demethylation is the primary clearance pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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